molecular formula C11H11BrN2O2 B3038751 8-bromo-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocin-4-one CAS No. 896704-20-4

8-bromo-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocin-4-one

Cat. No. B3038751
CAS RN: 896704-20-4
M. Wt: 283.12 g/mol
InChI Key: XHQRTYLILGVIHU-UHFFFAOYSA-N
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Description

8-bromo-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocin-4-one (hereafter referred to as 8-bromo-2-methyl-2,3,5,6-THM-1,3,5-BXD) is a chemical compound that has been studied extensively in the past decade for its potential applications in the field of medicinal chemistry. 8-bromo-2-methyl-2,3,5,6-THM-1,3,5-BXD is a heterocyclic compound that contains a five-membered ring structure with a bromine atom at the 8-position. 8-bromo-2-methyl-2,3,5,6-THM-1,3,5-BXD has been widely studied due to its potential as an inhibitor of a variety of enzymes and proteins.

Scientific Research Applications

8-bromo-2-methyl-2,3,5,6-THM-1,3,5-BXD has been widely studied in the field of medicinal chemistry due to its potential as an inhibitor of a variety of enzymes and proteins. 8-bromo-2-methyl-2,3,5,6-THM-1,3,5-BXD has been used as a tool to study the biological activities of enzymes, proteins, and other biological molecules. For example, 8-bromo-2-methyl-2,3,5,6-THM-1,3,5-BXD has been used to study the role of proteases in the regulation of cell proliferation and differentiation. 8-bromo-2-methyl-2,3,5,6-THM-1,3,5-BXD has also been studied as a potential inhibitor of the enzyme 5-lipoxygenase, which is involved in the production of leukotrienes, a group of inflammatory mediators. Additionally, 8-bromo-2-methyl-2,3,5,6-THM-1,3,5-BXD has been studied as a potential inhibitor of the enzyme acetylcholinesterase, which is involved in the regulation of nerve impulse transmission.

Mechanism of Action

The mechanism of action of 8-bromo-2-methyl-2,3,5,6-THM-1,3,5-BXD is not fully understood. It is believed that 8-bromo-2-methyl-2,3,5,6-THM-1,3,5-BXD binds to the active site of the enzyme or protein it is targeting, thereby preventing it from performing its normal function. Additionally, 8-bromo-2-methyl-2,3,5,6-THM-1,3,5-BXD has been shown to interact with the active site of enzymes and proteins in a non-covalent manner, which suggests that it may act as a competitive inhibitor.
Biochemical and Physiological Effects
The biochemical and physiological effects of 8-bromo-2-methyl-2,3,5,6-THM-1,3,5-BXD have not been extensively studied. However, 8-bromo-2-methyl-2,3,5,6-THM-1,3,5-BXD has been shown to inhibit the activity of a variety of enzymes and proteins. For example, 8-bromo-2-methyl-2,3,5,6-THM

properties

IUPAC Name

4-bromo-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-11-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrN2O2/c1-11-5-8(13-10(15)14-11)7-4-6(12)2-3-9(7)16-11/h2-4,8H,5H2,1H3,(H2,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHQRTYLILGVIHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(C3=C(O1)C=CC(=C3)Br)NC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-bromo-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocin-4-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-bromo-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocin-4-one
Reactant of Route 2
Reactant of Route 2
8-bromo-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocin-4-one
Reactant of Route 3
8-bromo-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocin-4-one
Reactant of Route 4
8-bromo-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocin-4-one
Reactant of Route 5
8-bromo-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocin-4-one
Reactant of Route 6
8-bromo-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocin-4-one

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